Methyl isothiazole-3-carboxylate
Overview
Description
Methyl isothiazole-3-carboxylate is a heterocyclic organic compound that belongs to the isothiazole family Isothiazoles are five-membered rings containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Methyl isothiazole-3-carboxylate, a derivative of isothiazole, is known for its potent biological properties . Isothiazoles have been described to act as inhibitors of proteases for the treatment of anxiety and depression . They have also been found in many potent biologically active compounds, such as antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory drugs .
Mode of Action
It is known that isothiazoles can induce systemic acquired resistance (sar) to enhance plant resistance against a subsequent pathogen attack . This suggests that this compound may interact with its targets to trigger a defensive response in the organism.
Biochemical Pathways
Isothiazoles, including this compound, are known to affect various biochemical pathways due to their broad spectrum of biological activities
Pharmacokinetics
Thiazoles, a closely related class of compounds, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that this compound may have similar solubility properties, which could impact its bioavailability.
Result of Action
Isothiazoles are known for their antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . This suggests that this compound may have similar effects.
Action Environment
This compound is commonly used in wastewater treatment processes, cosmetics, paints, and detergents . The environment in which this compound acts can influence its action, efficacy, and stability. For example, the pH, temperature, and presence of other chemicals can affect the compound’s effectiveness and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl isothiazole-3-carboxylate typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 3-mercapto-1-propionic acid with methyl chloroformate in the presence of a base to form the desired isothiazole ring . Another approach involves the cyclization of thiohydroxylamine derivatives with acyl chlorides .
Industrial Production Methods
Industrial production of this compound often employs metal-catalyzed reactions to enhance yield and efficiency. For instance, transition-metal-catalyzed transannulation of thiadiazoles with nitriles has been reported as an effective method . These methods are optimized to ensure scalability and cost-effectiveness for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl isothiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted isothiazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl isothiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A similar five-membered ring compound containing sulfur and nitrogen, but with different substitution patterns.
Isoxazole: Another five-membered ring compound, but with oxygen instead of sulfur.
Pyrazole: Contains two nitrogen atoms in the ring, differing in its chemical reactivity and applications.
Uniqueness
Methyl isothiazole-3-carboxylate is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with metals. These properties make it particularly valuable in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
methyl 1,2-thiazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-8-5(7)4-2-3-9-6-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXXOCCOJQHERN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704060 | |
Record name | Methyl 1,2-thiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001907-72-7 | |
Record name | Methyl 3-isothiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,2-thiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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